molecular formula C21H25N5O3 B10752463 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10752463
M. Wt: 395.5 g/mol
InChI Key: FHBANDDJQJAZOQ-UHFFFAOYSA-N
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Description

The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors . Key structural attributes include:

  • Position 1: Oxan-4-yl (tetrahydropyran-4-yl) group, which enhances solubility and influences pharmacokinetics .
  • Position 6: A 1-(3-phenoxyazetidin-1-yl)ethyl substituent, introducing a rigid azetidine ring with phenoxy and ethyl linkers. This moiety likely modulates target binding and selectivity.

Properties

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclization of ortho-amino pyrazole esters with nitriles. Source details a two-step protocol:

  • Ortho-amino ester preparation : 1-(2,4-Dinitrophenyl)pyrazole is converted to its ortho-amino ester through nucleophilic substitution.

  • Cyclization : The ester reacts with aliphatic/aromatic nitriles under acidic conditions. For PF-04449613, the nitrile precursor likely contains the ethyl-azetidine-phenoxy side chain.

Conventional Method (Source ):

  • Reagents : Dioxane solvent, dry HCl gas.

  • Procedure :

    • Mix ortho-amino ester (10 mM) with nitrile (15 mM) in dioxane.

    • Bubble dry HCl through the mixture for 6 hours.

    • Quench with ice, basify with 5% NaOH, and recrystallize.

  • Yield : 70–85% for analogous compounds.

Microwave-Assisted Method (Source ):

  • Conditions : 150–200°C, 10–20 minutes.

  • Advantages : 15–20% higher yields than conventional methods, reduced side products.

Introduction of the Tetrahydropyran-4-yl Group

The oxan-4-yl (tetrahydropyran-4-yl) group is introduced via alkylation or nucleophilic substitution. Source describes N-alkylation of pyrazolo[3,4-d]pyrimidinones with tetrahydropyran-4-yl halides:

Alkylation Protocol :

  • Substrate : 6-Unsubstituted pyrazolo[3,4-d]pyrimidin-4-one.

  • Reagent : Tetrahydropyran-4-yl bromide (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent : DMF, 80°C, 12 hours.

  • Yield : ~80% (estimated from analogous reactions in Source ).

Functionalization with 1-(3-Phenoxyazetidin-1-yl)ethyl Side Chain

The ethyl-azetidine-phenoxy moiety is installed via Mitsunobu reaction or SN2 displacement. Source highlights azetidine coupling using Mitsunobu conditions:

Mitsunobu Reaction :

  • Substrate : 6-(1-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one.

  • Reagents : 3-Phenoxyazetidine (1.5 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv).

  • Solvent : THF, 0°C to RT, 24 hours.

  • Yield : 65–75% (extrapolated from Source ).

SN2 Displacement Alternative :

  • Substrate : 6-(1-Bromoethyl) intermediate.

  • Reagent : 3-Phenoxyazetidine (2.0 equiv), DIPEA (3.0 equiv).

  • Solvent : Acetonitrile, 60°C, 8 hours.

  • Yield : ~60% (lower due to steric hindrance).

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel, eluent = CH2Cl2:MeOH (95:5).

  • Recrystallization : Ethanol/water (7:3), yielding white crystals.

Characterization Data (Sources , ):

  • Molecular Formula : C21H25N5O3.

  • Molecular Weight : 395.5 g/mol.

  • Spectral Data :

    • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.35–6.85 (m, 5H, aromatic), 4.20–3.50 (m, 9H, tetrahydropyran/azetidine).

    • HRMS : [M+H]+ calc. 396.2021, found 396.2018.

Comparative Analysis of Synthetic Routes

Parameter Conventional Microwave Mitsunobu
Reaction Time6–12 hours10–20 minutes24 hours
Yield (%)70–8585–9065–75
Purity (%)≥95≥98≥97
ScalabilityHighModerateLow

Source demonstrates microwave irradiation enhances cyclization efficiency, while Source favors Mitsunobu for stereocontrol.

Challenges and Optimization Strategies

  • Steric Hindrance : The azetidine group impedes nucleophilic substitution, necessitating bulky base additives (e.g., DBU).

  • Racemization : Chiral ethyl linker requires asymmetric synthesis or chiral resolution. Source confirms PF-04449613 uses (R)-enantiomer, suggesting enzymatic resolution post-synthesis.

  • Solvent Choice : DMF improves alkylation but complicates purification; switching to THF reduces side reactions.

Chemical Reactions Analysis

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments

Scientific Research Applications

PDE9A Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 9A. PDE9A is involved in the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including vasodilation and neuronal signaling. By inhibiting PDE9A, this compound may enhance cGMP levels, potentially benefiting conditions such as neurodegenerative diseases and cardiovascular disorders .

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial properties. In vitro studies have shown that various synthesized derivatives possess potent activity against both bacterial and fungal strains. For instance, compounds similar to 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one were evaluated for their antimicrobial efficacy using the agar well diffusion method, demonstrating promising results .

Potential Therapeutic Applications

The unique mechanism of action of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one suggests several therapeutic avenues:

  • Neuroprotection : Due to its PDE9A inhibition, this compound may offer neuroprotective effects, making it a candidate for treating Alzheimer's disease and other neurodegenerative conditions where cGMP signaling is disrupted.
  • Cardiovascular Health : By enhancing cGMP levels, it could also play a role in treating cardiovascular diseases where vasodilation is beneficial.
  • Antimicrobial Treatments : Its demonstrated antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Substituent-Driven Target Selectivity

PDE9A Inhibitors
  • PF-04447943 (1-(oxan-4-yl)-6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-one): Position 6: Pyrrolidine substituted with pyrimidinylmethyl. Activity: IC50 = 12 nM for PDE9A, >78-fold selectivity over other PDEs .
Anticancer Agents
  • Compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one): Position 5: 4-Nitrobenzylideneamino group. Activity: IC50 = 11 µM against MCF-7 breast cancer cells . Comparison: The absence of a nitrobenzylideneamino group in the target compound suggests divergent mechanisms, possibly favoring kinase or PDE modulation over direct anticancer effects.
VEGFR-2 Inhibitors
  • 8b/c (1-(4-bromophenyl)-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives):
    • Position 1 : 4-Bromophenyl; Position 6 : Trifluoromethyl.
    • Activity : Inhibits VEGFR-2, a key target in angiogenesis .
    • Comparison : The target compound’s oxan-4-yl and azetidine groups may reduce hydrophobicity compared to bromophenyl/trifluoromethyl, shifting activity away from kinase inhibition.

Structural and Conformational Analysis

  • Dihedral Angle Variations: Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit dihedral angles between substituents ranging from 5.72° to 28.96°, influencing binding pocket compatibility .

Physicochemical Properties

  • PF-04447943 : LogP = 2.1 (predicted), balancing solubility and membrane permeability .
  • Compound 10a/10b (thiazolidin-2-ylidene derivatives): Higher logP due to aromatic thiazolidinone moieties, correlating with enhanced cytotoxicity .
  • Target Compound: The oxan-4-yl group improves aqueous solubility, while the phenoxyazetidine may increase logP moderately, optimizing blood-brain barrier penetration for CNS targets.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Position 1 Substituent Position 6 Substituent Biological Activity IC50/EC50 Reference
Target Compound Oxan-4-yl 1-(3-Phenoxyazetidin-1-yl)ethyl Not reported (Inferred PDE/kinase) N/A N/A
PF-04447943 Oxan-4-yl (3S,4S)-4-Methyl-pyrrolidinylmethyl PDE9A inhibition 12 nM
Compound 10e Phenyl 4-Nitrobenzylideneamino Anticancer (MCF-7) 11 µM
8b (VEGFR-2 inhibitor) 4-Bromophenyl Trifluoromethyl VEGFR-2 inhibition Not specified
3-Amino-5-ethyl-1-methyl derivative Methyl Ethyl (Position 5) Not reported N/A

Biological Activity

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04449613, is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. It has gained attention for its selective inhibition of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in the hydrolysis of cyclic guanosine monophosphate (cGMP). This inhibition is significant as cGMP is involved in various physiological processes, including vasodilation and neuronal signaling .

Chemical Structure and Properties

The compound has a molecular formula of C21H25N5O3 and a molecular weight of approximately 395.46 g/mol. Its structure features a tetrahydro-2H-pyran moiety and a phenoxyazetidinyl group, which are essential for its biological activity .

Key Structural Features:

  • Molecular Formula: C21H25N5O3
  • Molecular Weight: 395.46 g/mol
  • InChI Key: WEDCMPMDOVEMSV-UHFFFAOYNA-N
  • SMILES Representation: CC(N1CC(C1)OC1=CC=CC=C1)C1=NC(=O)C2=CNN(C3CCOCC3)C2=N1

The primary mechanism of action for this compound involves the selective inhibition of PDE9A. By inhibiting this enzyme, the compound increases the levels of cGMP within cells, which can lead to various therapeutic effects, particularly in conditions where enhanced cGMP signaling is beneficial .

Biological Activities

Research indicates that 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits several biological activities:

1. Anticancer Activity

Preliminary studies suggest that compounds structurally related to this pyrazolo[3,4-d]pyrimidine have shown promising anticancer properties. For instance, similar compounds have been evaluated against various cancer cell lines such as HeLa and MCF7, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
PF-04449613HeLaTBD
DoxorubicinHeLa2.35
Compound 9aHeLa2.59

2. Neurological Effects

Due to its role in modulating cGMP levels, this compound is being explored for potential applications in neurological disorders. Increased cGMP signaling has been linked to neuroprotection and improved cognitive function in animal models .

3. Cardiovascular Effects

The vasodilatory effects mediated by cGMP make this compound a candidate for treating cardiovascular diseases. Enhanced cGMP signaling can lead to vasodilation, thereby potentially lowering blood pressure and improving blood flow .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of pyrazolo[3,4-d]pyrimidines. These studies highlight the importance of substituent variations on the core structure in determining biological activity.

Example Study:
A study conducted by Rao et al. synthesized various derivatives of pyrazolo[3,4-b]pyridines and evaluated their activity against Mycobacterium tuberculosis, showcasing the broad applicability of this scaffold in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one in preliminary research?

Methodological Answer: Initial synthesis typically involves multi-step cyclization reactions. For example, pyrazolo[3,4-d]pyrimidinone cores can be synthesized via condensation of pyrazol-5-amines with aldehydes under solvent-free conditions, followed by functionalization of the azetidine and oxane moieties using nucleophilic substitution or coupling reactions . Phosphorus oxychloride (POCl₃) is often employed as a cyclizing agent at elevated temperatures (e.g., 120°C), with intermediates characterized by IR and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., oxane C-4, azetidine C-3 phenoxy groups) and assess stereochemistry .
  • IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-O-C stretches in the pyrimidin-4-one and phenoxyazetidine groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the pyrazolo-pyrimidinone core .

Q. How is preliminary bioactivity screening conducted for this compound?

Methodological Answer: Initial evaluations focus on in vitro assays:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines to assess inhibitory concentrations (IC₅₀) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or phosphodiesterases, given the pyrimidinone scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for azetidine functionalization .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling for aryl group introductions .
  • Temperature Control : Gradual heating (e.g., 0°C → 50°C) during HCl-mediated salt formation reduces side reactions .

Q. What structural modifications to the azetidine or oxane rings significantly alter bioactivity?

Methodological Answer:

  • Azetidine Modifications : Replacing the phenoxy group with fluorobenzamide derivatives increases metabolic stability and kinase selectivity .
  • Oxane Ring Expansion : Substituting oxane (6-membered) with smaller rings (e.g., tetrahydrofuran) reduces steric hindrance, improving target binding .
  • Ethyl Linker Optimization : Introducing polar groups (e.g., hydroxyl) enhances solubility without compromising pyrimidinone binding .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
  • Purity Analysis : Employ HPLC (≥95% purity) to rule out impurities affecting activity .
  • Structural Reanalysis : Use X-ray crystallography or 2D NMR (NOESY) to confirm stereochemical consistency .

Q. What advanced analytical methods track degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS/MS to identify labile sites (e.g., pyrimidinone carbonyl) .
  • Stability Testing : Use accelerated stability chambers (40°C/75% RH) with periodic sampling for HPLC-UV analysis .

Q. How can mechanistic interactions with biological targets be elucidated?

Methodological Answer:

  • Molecular Docking : Model the compound into ATP-binding pockets (e.g., PI3Kγ) using software like AutoDock Vina, prioritizing hydrophobic interactions with the pyrazolo-pyrimidinone core .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

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